molecular formula C9H16N2O2 B13621496 n-Allyl-2-(azetidin-3-yloxy)propanamide

n-Allyl-2-(azetidin-3-yloxy)propanamide

Cat. No.: B13621496
M. Wt: 184.24 g/mol
InChI Key: YEZWBNQFMLYGJI-UHFFFAOYSA-N
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Description

n-Allyl-2-(azetidin-3-yloxy)propanamide is a chemical compound with the molecular formula C9H16N2O2 and a molecular weight of 184.24 g/mol . This compound is known for its unique structure, which includes an azetidine ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Allyl-2-(azetidin-3-yloxy)propanamide typically involves the reaction of azetidine derivatives with allyl compounds under specific conditions. One common method involves the use of azetidine-3-ol and allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve bulk manufacturing processes that utilize similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

n-Allyl-2-(azetidin-3-yloxy)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to various substituted azetidine derivatives .

Scientific Research Applications

n-Allyl-2-(azetidin-3-yloxy)propanamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of n-Allyl-2-(azetidin-3-yloxy)propanamide involves its interaction with specific molecular targets and pathways. The azetidine ring is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique azetidine ring, which imparts specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H16N2O2

Molecular Weight

184.24 g/mol

IUPAC Name

2-(azetidin-3-yloxy)-N-prop-2-enylpropanamide

InChI

InChI=1S/C9H16N2O2/c1-3-4-11-9(12)7(2)13-8-5-10-6-8/h3,7-8,10H,1,4-6H2,2H3,(H,11,12)

InChI Key

YEZWBNQFMLYGJI-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NCC=C)OC1CNC1

Origin of Product

United States

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